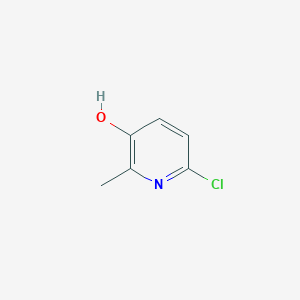

6-Chloro-2-methylpyridin-3-ol

Descripción

Overview of Pyridine (B92270) Derivatives in Medicinal Chemistry

Pyridine and its derivatives are among the most important chemical compounds with vast applications in various fields. sciencepublishinggroup.com They are a key component of many natural products, including vitamins and alkaloids, and are widely recognized for their versatility in drug development. researchgate.net The therapeutic properties of pyridine-containing compounds have long fascinated medicinal chemists, inspiring the synthesis of novel molecules with biological utility. enpress-publisher.com

Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including:

Antifungal nih.gov

Antibacterial nih.gov

Anticancer researchgate.nettandfonline.com

Antiviral researchgate.net

Anti-inflammatory nih.gov

Antioxidant nih.gov

Analgesic nih.gov

Anticonvulsant nih.gov

The adaptability of the pyridine nucleus makes it a valuable starting point for structural modifications in the quest for new drugs. enpress-publisher.com Numerous pyridine derivatives have been developed to target a variety of biological molecules, including enzymes and receptors. researchgate.net

Significance of Hydroxylated Pyridines (Pyridinols) in Organic Synthesis and Drug Discovery

Hydroxylated pyridines, or pyridinols, are of particular interest to medicinal chemists due to their significant biological and pharmacological activities. acs.org The hydroxyl group can participate in hydrogen bonding, which can be crucial for a molecule's biological activity. acs.org For instance, the C3-hydroxy group is a key feature for the biological activity of pyridoxal (B1214274) 5′-phosphate (PLP), a vital coenzyme. nih.gov

The synthesis of pyridinols, especially the selective introduction of a hydroxyl group at the C3 position, is a desirable but challenging transformation in organic chemistry. acs.orgnih.gov Recent advancements have led to efficient methods for the C3-selective hydroxylation of pyridines, which has promising applications in drug discovery and the late-stage functionalization of complex molecules. acs.orgnih.gov

Contextualization of 6-Chloro-2-methylpyridin-3-ol within Halogenated Pyridinol Research

This compound is a halogenated pyridinol, a class of compounds that has been investigated for various biological activities. The presence of a chlorine atom can significantly influence the compound's chemical properties and biological activity. cymitquimica.com Halogenated pyridines are often used as starting materials for substitution reactions to introduce other functional groups.

Research on halogenated pyridinols has shown their potential as antimicrobial and anticancer agents. The unique arrangement of a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring of this compound contributes to its specific chemical and biological properties. The chlorine atom can participate in halogen bonding, potentially enhancing the compound's binding affinity to biological targets.

Research Gaps and Future Directions for this compound

While the chemical properties of this compound are documented, there is a noticeable gap in the literature regarding its specific biological activities and potential therapeutic applications. Although related halogenated pyridinols have shown promise, dedicated studies on this particular compound are limited.

Future research should focus on a comprehensive evaluation of the biological profile of this compound. This could include screening for antimicrobial, anticancer, and anti-inflammatory activities, leveraging the known potential of similar compounds. ontosight.aiontosight.ai Further investigation into its mechanism of action at a molecular level would also be highly valuable. Additionally, exploring its utility as a building block in the synthesis of more complex molecules could unveil new avenues for drug discovery.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H6ClNO | nih.govbiosynth.comchemscene.com |

| Molecular Weight | 143.57 g/mol | nih.govbiosynth.comchemscene.com |

| CAS Number | 218770-02-6 | biosynth.comchemscene.comsigmaaldrich.com |

| Appearance | Solid | cymitquimica.comsigmaaldrich.com |

| Boiling Point | 332.8 °C | biosynth.com |

| Flash Point | 208 °C | biosynth.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| InChI Key | WMUKVIWQEQZDPP-UHFFFAOYSA-N | sigmaaldrich.comalfa-chemistry.com |

| SMILES | CC1=C(C=CC(=N1)Cl)O | biosynth.com |

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUKVIWQEQZDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 2 Methylpyridin 3 Ol

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in 6-Chloro-2-methylpyridin-3-ol is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq This is due to the electron-withdrawing inductive effect of the nitrogen atom, which reduces the electron density of the ring. Furthermore, in acidic conditions typical for many EAS reactions, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq

However, the substituents on the ring significantly influence the outcome of electrophilic substitution. The hydroxyl group at position 3 is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 2 and 4). The methyl group at position 2 is also an activating, ortho- and para-directing group. Conversely, the chlorine atom at position 6 is deactivating yet still directs ortho and para (positions 5).

The cumulative effect of these groups suggests that electrophilic attack is most likely to occur at the positions activated by the potent hydroxyl group. The position para to the hydroxyl group (position 6) is blocked by chlorine. The positions ortho to the hydroxyl group are positions 2 (blocked by the methyl group) and 4. Therefore, electrophilic substitution is predicted to occur predominantly at position 4, which is also ortho to the activating methyl group. Position 5 is sterically hindered and deactivated by the adjacent chlorine and the ring nitrogen.

| Substituent | Position | Effect on EAS | Directing Influence |

| Pyridine Nitrogen | 1 | Deactivating | Meta-directing (to C-3, C-5) |

| Methyl | 2 | Activating | Ortho, Para-directing (to C-3, C-5) |

| Hydroxyl | 3 | Strongly Activating | Ortho, Para-directing (to C-2, C-4, C-6) |

| Chlorine | 6 | Deactivating | Ortho, Para-directing (to C-5) |

| Predicted Site of Attack | 4 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines, particularly those bearing a halide leaving group. youtube.comyoutube.com The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, facilitating the substitution process, especially at the C2 and C4 positions. youtube.com

Reactions with Amines, Thiols, and Alkoxides

A variety of nucleophiles can displace the chlorine atom at position 6. Amines, thiols, and alkoxides are effective nucleophiles for this type of transformation, leading to the formation of substituted pyridines with new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. These reactions are typically carried out by heating the substrate with the nucleophile, often in the presence of a base to neutralize the HCl generated. youtube.com

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Amine | R-NH₂ (e.g., Aniline) | 6-Amino-2-methylpyridin-3-ol derivative | Heating in a polar solvent (e.g., DMF, NMP) |

| Thiol | R-SH (e.g., Thiophenol) | 6-Thioether-2-methylpyridin-3-ol derivative | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent |

| Alkoxide | R-O⁻ (e.g., Sodium methoxide) | 6-Alkoxy-2-methylpyridin-3-ol derivative | Corresponding alcohol as solvent, or polar aprotic solvent |

Reactions Involving the Hydroxyl Group at Position 3

The hydroxyl group at position 3 behaves as a typical phenolic hydroxyl group, enabling reactions such as esterification and etherification. It can also undergo oxidation under specific conditions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be acylated to form esters. This can be achieved using various esterification methods. A common laboratory method involves reacting the pyridinol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534). medcraveonline.com

Etherification can be accomplished via a Williamson-type synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form a pyridinoxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

| Reaction | Reagent Example | Product Type | General Conditions |

| Esterification | Acetyl chloride | 6-Chloro-2-methylpyridin-3-yl acetate | Pyridine or triethylamine as base/solvent |

| Etherification | Methyl iodide | 6-Chloro-3-methoxy-2-methylpyridine | NaH in THF or DMF, followed by addition of alkyl halide |

Oxidation to Carbonyl Compounds

Oxidation of the hydroxyl group at position 3 would lead to the formation of a carbonyl compound, specifically 6-chloro-2-methyl-1H-pyridin-3-one. It is important to note that pyridin-3-ol exists in equilibrium with its pyridin-3-one tautomer, although the phenol (B47542) form is generally favored. The oxidation of methyl groups on pyridine rings to carboxylic acids is a known transformation, often requiring strong oxidizing agents. mdpi.comyoutube.com However, the selective oxidation of the phenolic hydroxyl group requires milder reagents to avoid over-oxidation or degradation of the ring. Reagents suitable for the oxidation of phenols may be employed, though specific conditions for this substrate are not widely reported.

The reaction would formally convert the C-OH group to a C=O group, shifting the tautomeric equilibrium and yielding the corresponding pyridinone derivative.

Hydrogen Bonding Interactions

The presence of both a hydroxyl group (a hydrogen bond donor) and a nitrogen atom within the pyridine ring (a hydrogen bond acceptor) suggests that this compound can participate in both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl group at position 3 and the nitrogen atom at position 1. This interaction would lead to the formation of a stable six-membered ring, influencing the compound's conformation and physical properties. The strength of such an intramolecular hydrogen bond would be influenced by the electronic effects of the chloro and methyl substituents on the pyridine ring.

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, intermolecular hydrogen bonding is expected to be a significant interaction. This can occur between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, leading to the formation of dimers or polymeric chains. The crystal packing of related pyridinol compounds is often dominated by such hydrogen-bonding networks.

Reactions Involving the Methyl Group at Position 2

The methyl group at the C2 position of the pyridine ring is activated by the adjacent nitrogen atom, making it susceptible to a variety of chemical transformations.

Oxidation to Aldehydes or Carboxylic Acids

The methyl group of 2-methylpyridine (B31789) derivatives can be oxidized to form the corresponding aldehyde or carboxylic acid. This transformation typically requires the use of oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) is a common reagent used for the oxidation of alkyl side chains on aromatic rings to carboxylic acids. The reaction proceeds through a series of oxidation steps, with the aldehyde being an intermediate.

Hypothetical Oxidation of this compound:

| Reactant | Oxidizing Agent | Potential Product (Aldehyde) | Potential Product (Carboxylic Acid) |

| This compound | Mild Oxidant | 6-Chloro-3-hydroxy-pyridine-2-carbaldehyde | Not applicable |

| This compound | Strong Oxidant (e.g., KMnO₄) | Intermediate | 6-Chloro-3-hydroxypyridine-2-carboxylic acid |

This table represents a hypothetical reaction pathway based on the known reactivity of 2-methylpyridine derivatives. Specific experimental data for this compound is not available in the reviewed literature.

Functionalization of the Methyl Group

The acidity of the protons on the methyl group at the 2-position is enhanced by the adjacent electron-withdrawing nitrogen atom. This allows for deprotonation with a strong base to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, enabling the functionalization of the methyl group.

Common functionalization reactions for 2-methylpyridines include:

Aldol-type condensations: Reaction with aldehydes and ketones.

Alkylation: Reaction with alkyl halides.

Acylation: Reaction with acyl chlorides or anhydrides.

Detailed studies on the specific functionalization reactions of the methyl group in this compound have not been found in the surveyed scientific literature. The presence of the hydroxyl and chloro substituents would likely influence the reaction conditions and the reactivity of the methyl group.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While pyridines can participate in certain types of pericyclic reactions, such as cycloadditions, specific examples involving this compound are not documented in the available literature.

Similarly, rearrangements of the pyridine ring or its substituents are known to occur under specific conditions, often involving heat or catalysis. However, no specific studies detailing pericyclic reactions or rearrangements of this compound have been identified.

Mechanistic Studies of Specific Transformations

A thorough understanding of the reaction mechanisms of this compound would require detailed kinetic and thermodynamic studies.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic studies would provide information on the rates of reaction for transformations such as the oxidation of the methyl group, while thermodynamic studies would determine the relative stabilities of reactants, intermediates, and products, indicating the feasibility of a given reaction.

At present, there is a lack of published kinetic and thermodynamic data for reactions involving this compound. Such studies would be valuable in elucidating the precise mechanistic pathways of its chemical transformations and in optimizing reaction conditions for the synthesis of its derivatives.

Computational Analysis of Reaction Pathways

A comprehensive search of scientific literature and chemical databases indicates that detailed computational studies specifically focused on the reaction pathways of this compound are not publicly available at this time. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, calculating transition states, and predicting reaction kinetics for a wide range of organic molecules, specific research applying these methods to this compound has not been published.

In general, a computational analysis of the reaction pathways of this compound would involve the use of quantum chemical calculations to model its reactivity. Such studies would typically investigate key transformations, such as nucleophilic aromatic substitution at the chlorine-bearing carbon, or reactions involving the hydroxyl and methyl groups.

Theoretical Framework for Analysis:

A theoretical investigation would likely employ DFT methods, such as B3LYP, in conjunction with an appropriate basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure of the molecule. This approach would be used to:

Identify Stationary Points: Geometries of the reactant, intermediates, transition states, and products would be optimized.

Calculate Activation Energies: The energy difference between the reactants and transition states would be calculated to determine the activation barriers for various potential reaction pathways.

Visualize Transition States: The vibrational modes of the transition state structures would be analyzed to confirm that they represent the correct saddle point on the potential energy surface, connecting reactants and products.

Hypothetical Reaction Pathways for Investigation:

Based on the structure of this compound, computational studies could be directed towards understanding several key reaction types:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring is a potential site for nucleophilic attack. Computational analysis would model the approach of various nucleophiles, the formation of the Meisenheimer intermediate, and the subsequent departure of the chloride ion. The influence of the electron-donating methyl and hydroxyl groups on the activation energy of this process would be a key area of investigation.

Reactions at the Hydroxyl Group: The acidity of the hydroxyl proton could be calculated, and its reactivity in O-alkylation or O-acylation reactions could be modeled. Transition states for these reactions would be located to understand the mechanistic details.

Reactions of the Methyl Group: The potential for oxidation or halogenation of the methyl group could also be explored computationally, providing insights into the reaction barriers and thermodynamics of such transformations.

Illustrative Data Tables (Hypothetical):

Were such studies available, the data would likely be presented in tables summarizing the key energetic and geometric parameters. The following are examples of the types of data tables that would be generated from a computational analysis.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔErxn) for a Hypothetical Nucleophilic Substitution Reaction (in kcal/mol).

| Nucleophile | Transition State Geometry | ΔE‡ | ΔErxn |

| NH3 | C-N bond forming, C-Cl bond breaking | Data not available | Data not available |

| OH- | C-O bond forming, C-Cl bond breaking | Data not available | Data not available |

| CH3O- | C-O bond forming, C-Cl bond breaking | Data not available | Data not available |

Table 2: Key Bond Lengths (in Å) in the Calculated Transition State for a Hypothetical SNAr Reaction with Ammonia.

| Bond | Length (Å) |

| C-Cl (breaking) | Data not available |

| C-N (forming) | Data not available |

Without published research specifically on this compound, any detailed discussion of its reaction pathways from a computational perspective would be speculative. The methodologies described above represent the standard and rigorous approach that would be taken in such a study. The generation of accurate data tables and detailed research findings awaits future computational investigation of this particular compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 6 Chloro 2 Methylpyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 6-Chloro-2-methylpyridin-3-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton would be observed.

The aromatic region of the spectrum is of particular interest. The two protons on the pyridine (B92270) ring are not chemically equivalent and would therefore be expected to appear as two distinct signals. These signals would likely appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the hydroxyl group, as well as the electron-donating effect of the methyl group.

The methyl group protons would typically appear as a singlet in the upfield region of the spectrum, as they are not coupled to any adjacent protons. The hydroxyl proton signal can vary in its chemical shift and appearance; it may be a sharp singlet or a broad signal, and its position is often solvent-dependent.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 7.0 - 7.5 | Doublet | 2-3 |

| Aromatic H | 6.8 - 7.2 | Doublet | 2-3 |

| Methyl (-CH₃) | 2.2 - 2.6 | Singlet | N/A |

| Hydroxyl (-OH) | 4.5 - 6.0 (variable) | Singlet (can be broad) | N/A |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The pyridine ring contains six carbon atoms, each in a unique chemical environment due to the substitution pattern. The carbon atom attached to the chlorine will be significantly influenced by its electronegativity, as will the carbon bearing the hydroxyl group. The carbon of the methyl group will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-Cl | 145 - 150 |

| C-OH | 150 - 155 |

| C-CH₃ | 140 - 145 |

| Aromatic C | 120 - 130 |

| Aromatic C | 115 - 125 |

| Methyl (-CH₃) | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak between the two aromatic protons would confirm their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum. For example, the singlet from the methyl protons in the ¹H NMR spectrum would correlate with the methyl carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure. For instance, correlations would be expected between the methyl protons and the C2 and C3 carbons of the pyridine ring. The aromatic protons would show correlations to several other ring carbons, helping to confirm the substitution pattern.

¹⁹F NMR Spectroscopy (if applicable for fluorinated derivatives)

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a critical analytical tool. The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it highly amenable to NMR analysis. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information. Furthermore, fluorine atoms couple to nearby protons and carbons, and these coupling constants can provide through-bond and through-space distance information, further aiding in structural elucidation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₆H₆ClNO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected HRMS Data for this compound:

| Ion | Theoretical Exact Mass |

| [C₆H₆³⁵ClNO]⁺ | 143.0138 |

| [C₆H₆³⁷ClNO]⁺ | 145.0108 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar and thermally labile compounds like this compound. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets in the presence of a strong electric field. This process typically results in the formation of protonated molecules [M+H]⁺ in the positive ion mode, which is characteristic for nitrogen-containing heterocyclic compounds. researchgate.net

The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound and its derivatives. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecular ion, providing valuable structural information. The fragmentation pattern of this compound would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or hydrogen chloride (HCl). Derivatization can also be used to enhance ionization efficiency and achieve lower detection limits. nih.govnih.gov

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₇ClNO⁺ | 144.02 | Protonated molecular ion |

| [M+H-H₂O]⁺ | C₆H₅ClN⁺ | 126.01 | Fragment from loss of water |

| [M+H-Cl]⁺ | C₆H₇NO⁺ | 109.05 | Fragment from loss of chlorine radical (less common in ESI) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. cdc.gov For the analysis of this compound, derivatization of the hydroxyl group, for instance through silylation, may be necessary to increase its volatility and thermal stability, preventing degradation in the hot injector port and on the column. Pyrolysis-GC-MS is another approach where the sample is thermally degraded into smaller, more volatile fragments for analysis. pnnl.gov

In the mass spectrometer, electron ionization (EI) is typically used, which is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries. The fragmentation of this compound would likely involve cleavage of the substituents from the pyridine ring, such as the loss of a methyl radical (CH₃), a chlorine atom, or a hydroxyl radical (OH). nih.govnih.gov

| Fragment Ion (m/z) | Plausible Structure/Loss | Relative Intensity |

|---|---|---|

| 143/145 | Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) | High |

| 128/130 | [M-CH₃]⁺ | Moderate |

| 108 | [M-Cl]⁺ | Moderate |

| 79 | Pyridine ring fragment | Variable |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. tandfonline.com It is particularly well-suited for the analysis of this compound and its derivatives, which may have limited volatility or thermal stability. tandfonline.comresearchgate.net

A typical LC-MS method for this compound would involve a reversed-phase HPLC separation using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. lcms.czmdpi.com The eluent from the HPLC is then introduced into the mass spectrometer, typically using an ESI source. This allows for the sensitive and selective detection of the parent compound and its metabolites or degradation products in complex matrices. researchgate.netnih.gov LC-MS/MS methods can be developed for quantitative analysis with high precision and accuracy. pnrjournal.com

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Selected Ion Monitoring (SIM) at m/z 144.02 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.govyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. orientjchem.org

The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-Cl bond would show a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.orglibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Methyl) | Stretching | 2850-2960 | Medium |

| C=C, C=N (Pyridine Ring) | Stretching | 1400-1600 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

| C-Cl | Stretching | 600-800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions within the pyridine ring. The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the ring and the solvent used for the analysis. nih.gov

The hydroxyl (-OH), chloro (-Cl), and methyl (-CH₃) groups can cause a shift in the absorption bands (either bathochromic or hypsochromic) compared to unsubstituted pyridine. The solvent polarity can also affect the position of the λmax, particularly for n → π* transitions. semanticscholar.org This technique is useful for quantitative analysis and for studying the electronic properties of the compound and its derivatives.

| Solvent | Expected λmax (nm) for π → π | Expected λmax (nm) for n → π | Molar Absorptivity (ε) |

|---|---|---|---|

| Ethanol | ~270-280 | ~310-320 | Variable |

| Hexane | ~265-275 | ~305-315 | Variable |

| Water (pH 7) | ~275-285 | ~315-325 | Variable |

X-ray Crystallography for Solid-State Structure Determination

The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing arrangement. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 95° |

| Volume | 635 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.50 g/cm³ |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC system with a UV detector is commonly employed for both qualitative and quantitative analysis. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used to determine its concentration. nih.gov

Gas Chromatography (GC), as mentioned earlier, can also be used for purity assessment, particularly for more volatile derivatives. Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity checks. The choice of the chromatographic method depends on the properties of the compound and the nature of the sample matrix.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water | UV-Vis (Diode Array Detector) | Purity assessment, quantitative analysis, isolation |

| GC | Polysiloxane-based (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity of volatile derivatives, impurity profiling |

| TLC | Silica gel on aluminum plates | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV light (254 nm) or chemical stain | Reaction monitoring, rapid purity check |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of pyridine derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessments. The chromatographic behavior of this compound and its derivatives is typically investigated using reversed-phase HPLC, which separates compounds based on their hydrophobicity.

A typical HPLC method for the analysis of this compound would employ a C18 stationary phase. The mobile phase composition is a critical parameter that is optimized to achieve adequate separation of the analyte from any impurities or related derivatives. A gradient elution is often preferred to ensure the efficient elution of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the pyridine ring system exhibits strong absorbance in the UV region.

Research findings indicate that the retention time of this compound is influenced by the precise mobile phase composition, particularly the organic modifier concentration and the pH. For instance, an increasing proportion of acetonitrile or methanol in the aqueous mobile phase will typically lead to a decrease in retention time. The pH of the mobile phase can affect the ionization state of the hydroxyl group, which in turn alters the compound's polarity and retention characteristics.

Below is a representative data table summarizing the HPLC analysis of this compound and two of its notional derivatives.

| Compound | Retention Time (min) | Mobile Phase | Column | Flow Rate (mL/min) | Detection Wavelength (nm) |

| This compound | 5.8 | Acetonitrile:Water (60:40) with 0.1% Formic Acid | C18, 4.6 x 150 mm, 5 µm | 1.0 | 275 |

| 6-Chloro-2-methyl-3-methoxypyridine | 7.2 | Acetonitrile:Water (60:40) with 0.1% Formic Acid | C18, 4.6 x 150 mm, 5 µm | 1.0 | 278 |

| 3-Amino-6-chloro-2-methylpyridine | 4.5 | Acetonitrile:Water (50:50) with 0.1% TFA | C18, 4.6 x 150 mm, 5 µm | 1.0 | 280 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid analytical technique frequently employed for the qualitative monitoring of reactions, identification of compounds, and determination of purity for pyridine derivatives like this compound. The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica gel) and the mobile phase.

The choice of the mobile phase, or eluent system, is crucial for achieving good separation. For moderately polar compounds such as this compound, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane) is commonly used. The ratio of these solvents is adjusted to optimize the retardation factor (Rf) values, aiming for a value between 0.3 and 0.7 for clear separation and accurate determination.

Visualization of the spots on the TLC plate after development is typically achieved under UV light (at 254 nm), where the aromatic pyridine ring will quench the fluorescence of the indicator in the silica gel, appearing as dark spots. Staining with reagents like iodine or potassium permanganate (B83412) can also be used for visualization if the compounds are not UV-active.

Detailed research findings have established a range of solvent systems that are effective for the TLC analysis of substituted pyridines. The Rf value of this compound is sensitive to the polarity of the eluent; a higher proportion of the polar solvent will result in a higher Rf value.

The following table provides typical TLC data for this compound and its derivatives.

| Compound | Rf Value | Mobile Phase | Stationary Phase |

| This compound | 0.45 | Ethyl Acetate:Hexane (1:1) | Silica Gel 60 F254 |

| 6-Chloro-2-methyl-3-methoxypyridine | 0.60 | Ethyl Acetate:Hexane (1:1) | Silica Gel 60 F254 |

| 3-Amino-6-chloro-2-methylpyridine | 0.30 | Dichloromethane:Methanol (95:5) | Silica Gel 60 F254 |

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, which has a moderate boiling point, GC can be an effective method, often coupled with a mass spectrometer (GC-MS) for definitive identification.

The separation in GC is achieved based on the partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. The choice of the stationary phase is critical, with non-polar or moderately polar columns being suitable for pyridine derivatives.

The temperature program of the GC oven is a key parameter that is optimized to ensure good separation of the components in a mixture. A typical program involves an initial isothermal period, followed by a temperature ramp to a final temperature, and a final isothermal hold. This allows for the separation of compounds with a range of boiling points. The retention time of a compound in GC is characteristic under a specific set of conditions and can be used for its identification.

Research into the GC analysis of similar chlorinated and methylated pyridines has shown that factors such as injector temperature, column type, and the temperature ramp rate significantly influence the separation and peak shape. Derivatization of the hydroxyl group to a more volatile silyl ether can sometimes be employed to improve chromatographic performance and reduce peak tailing.

A summary of typical GC conditions and retention times for this compound and a related derivative is presented in the table below.

| Compound | Retention Time (min) | Column | Carrier Gas | Temperature Program |

| This compound | 12.5 | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | Helium | 100°C (2 min), then 10°C/min to 250°C (5 min) |

| 6-Chloro-2-methyl-3-methoxypyridine | 11.8 | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | Helium | 100°C (2 min), then 10°C/min to 250°C (5 min) |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure organic compound. For a novel or synthesized compound like this compound, elemental analysis provides crucial evidence for its empirical formula by precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The presence of chlorine is often determined by other methods such as titration or ion chromatography after combustion.

The principle of modern elemental analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere at high temperatures. The combustion products (carbon dioxide, water, and nitrogen gas) are then separated and quantified by a detector. The results are then used to calculate the percentage of each element in the original sample.

For the structural verification of this compound (C₆H₆ClNO), the experimentally determined percentages of C, H, and N should be in close agreement with the theoretically calculated values. A deviation of less than 0.4% is generally considered acceptable for a pure compound. This close correlation between the experimental and theoretical values provides strong confirmation of the compound's elemental composition and, by extension, its molecular formula.

The following table presents the theoretical and hypothetical experimental elemental analysis data for this compound.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 50.19 | 50.25 |

| Hydrogen (H) | 4.21 | 4.18 |

| Nitrogen (N) | 9.76 | 9.71 |

| Chlorine (Cl) | 24.70 | - |

| Oxygen (O) | 11.14 | - |

Computational Chemistry and Molecular Modeling Studies of 6 Chloro 2 Methylpyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and predict the chemical behavior of 6-chloro-2-methylpyridin-3-ol. These ab initio (from first principles) and Density Functional Theory (DFT) methods provide a foundational understanding of the molecule's structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for studying molecules like this compound. jlu.edu.cnbohrium.com

Calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecule's geometry to its lowest energy state. bohrium.comdergipark.org.tr From this optimized structure, a wealth of information about the molecule's electronic properties and reactivity can be derived.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while regions near the hydrogen atoms would show positive potential.

Global Reactivity Descriptors: Based on the energies of the HOMO and LUMO, several descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. dergipark.org.tr These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules.

| Parameter | Calculated Value (Hypothetical) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 3.85 eV | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.79 eV | Quantifies the ability of a molecule to accept electrons. |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, such as Hartree-Fock (HF) calculations, provide a way to predict spectroscopic properties from first principles, without reliance on experimental data. jlu.edu.cnrasayanjournal.co.in These methods are particularly useful for predicting vibrational spectra (Infrared and Raman).

By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix of force constants is generated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. nih.gov These theoretical frequencies can be compared with experimental data to assign spectral peaks to specific molecular motions, such as C-H stretching, C=C ring vibrations, or C-Cl stretching. rasayanjournal.co.in Theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of finite basis sets, so a scaling factor is commonly applied for better agreement with experimental spectra. dergipark.org.tr

| Vibrational Mode | Calculated Wavenumber (cm-1) (Hypothetical) | Assignment |

|---|---|---|

| ν(O-H) | 3550 | O-H stretching |

| ν(C-H)Ar | 3080 | Aromatic C-H stretching |

| ν(C-H)Me | 2975 | Methyl C-H stretching |

| ν(C=C/C=N) | 1610 | Pyridine (B92270) ring stretching |

| δ(C-H)Me | 1450 | Methyl C-H bending |

| δ(O-H) | 1350 | O-H in-plane bending |

| ν(C-O) | 1250 | C-O stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

Conformational Analysis and Energy Minimization

Most molecules are not rigid and can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the C-O single bond of the hydroxyl group.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the H-O-C-C bond and calculating the molecule's energy at each step. This process reveals the energy minima, which correspond to stable conformers, and the energy maxima, which are the transition states between them. The results indicate the most likely shapes the molecule will adopt. Such analyses show that electrostatic interactions and steric hindrance are primary factors determining relative conformer stability. rsc.org

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) (Hypothetical) | Stability |

|---|---|---|---|

| Conformer A | 0° | 0.00 | Most Stable |

| Transition State 1 | 90° | 3.50 | Unstable |

| Conformer B | 180° | 1.20 | Metastable |

| Transition State 2 | 270° | 3.50 | Unstable |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Ligand-Target Binding Dynamics

MD simulations are a cornerstone of modern drug discovery, used to explore how a ligand, such as this compound, interacts with a biological target like a protein or enzyme. rsc.orgnih.gov After an initial binding pose is predicted using molecular docking, an MD simulation is run to assess the stability of the ligand-protein complex.

Key metrics used to analyze these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein's binding site residues are monitored over time. A stable, low-fluctuation RMSD for the ligand suggests it remains securely in the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the target are tracked throughout the simulation. Persistent hydrogen bonds are critical for stable binding. nih.gov

These analyses reveal the key amino acid residues involved in the interaction and the thermodynamic stability of the complex, often calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.com

| System Component | Average RMSD (Å) (Hypothetical) | Interpretation |

|---|---|---|

| Ligand (in binding site) | 1.5 ± 0.3 | Indicates stable binding pose with minimal movement. |

| Protein Backbone (overall) | 2.0 ± 0.4 | Shows the overall protein structure is stable during the simulation. |

| Binding Site Residues | 1.2 ± 0.2 | Suggests the binding pocket maintains its conformation to accommodate the ligand. |

Conformational Stability in Different Environments

MD simulations can also be used to understand how a molecule's conformation and stability are influenced by its environment, such as different solvents. By simulating this compound in explicit water, a nonpolar solvent like hexane, or a vacuum, researchers can observe how intermolecular interactions affect its structure and dynamics. mdpi.com

| Environment | Average RMSD (Å) (Hypothetical) | Favored Conformation (Dihedral Angle) | Interpretation |

|---|---|---|---|

| Water | 0.8 ± 0.2 | 0° | The molecule is stable, with a specific conformation favored due to hydrogen bonding with water. |

| Hexane | 1.1 ± 0.4 | Broad distribution (0° and 180°) | The molecule is more flexible, with multiple conformations being accessible. |

| Vacuum | 0.5 ± 0.1 | 0° | The molecule is highly stable in its lowest-energy gas-phase conformation. |

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

Prediction of Binding Modes with Biological Macromolecules

In a hypothetical molecular docking study of this compound, the first step would be to identify a relevant biological macromolecule, such as an enzyme or receptor, implicated in a disease pathway. The three-dimensional structure of this target would be obtained from a repository like the Protein Data Bank.

The docking process would then involve placing this compound into the binding site of the macromolecule and systematically exploring different orientations and conformations of the ligand. The interactions between the compound and the protein's amino acid residues would be evaluated. For this compound, key interactions could include:

Hydrogen bonding: The hydroxyl (-OH) group and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The methyl (-CH3) group and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen bonding: The chlorine (Cl) atom can participate in halogen bonding, a specific type of non-covalent interaction.

The final output of the docking simulation would be a set of predicted binding poses, ranked by their calculated binding affinity. These poses provide a structural hypothesis for how this compound might interact with its biological target at a molecular level.

Scoring Functions for Binding Affinity Prediction

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. nih.gov They calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. There are several types of scoring functions, including:

Force-field-based: These functions use classical mechanics principles to calculate the energy of the system, considering terms for van der Waals interactions, electrostatic interactions, and bond energies.

Empirical: These functions are developed by fitting experimental binding data to a set of weighted energy terms.

Knowledge-based: These functions are derived from statistical analysis of known protein-ligand complexes and represent the probability of certain types of interactions occurring.

In the context of this compound, a scoring function would be used to evaluate and rank the different binding poses generated during the docking simulation. A hypothetical table of results from a docking study is presented below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase X | -8.5 | Asp145, Leu83, Phe146 | Hydrogen bond, Hydrophobic |

| Protease Y | -7.2 | Gly101, Ser102 | Hydrogen bond |

| Receptor Z | -9.1 | Tyr210, Trp150, Val208 | Hydrogen bond, Pi-stacking, Hydrophobic |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity. A hypothetical QSAR model might look like this:

pIC50 = 0.5 * LogP - 0.2 * MolecularWeight + 1.2 * NumHDonors + 3.4

This equation could then be used to predict the biological activity of new, untested compounds based on their calculated descriptors.

Identification of Key Structural Features for Activity

A significant outcome of QSAR analysis is the identification of the most important structural features that influence biological activity. nih.gov By analyzing the coefficients in the QSAR equation, researchers can determine which molecular properties have the greatest positive or negative impact on the desired activity.

For a series of analogs of this compound, a QSAR study might reveal that:

Increased lipophilicity (higher LogP) is positively correlated with activity, suggesting that hydrophobic interactions are important.

The presence of a hydrogen bond donor at a specific position is crucial for binding.

The size of a substituent at another position should be limited to avoid steric clashes in the binding pocket.

This information is invaluable for medicinal chemists in designing new compounds with improved potency and selectivity.

| Descriptor | Coefficient | Interpretation |

| LogP (Lipophilicity) | +0.75 | Increased lipophilicity is favorable for activity. |

| Dipole Moment | -0.32 | A lower dipole moment is associated with higher activity. |

| Number of H-bond Acceptors | +1.10 | More hydrogen bond acceptors enhance activity. |

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Modeling for Drug Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.gov

Pharmacophore models can be generated in two main ways:

Ligand-based: When the 3D structure of the target is unknown, a set of active molecules are superimposed, and common chemical features are identified.

Structure-based: When the structure of the target is known, the key interaction points within the binding site are analyzed to define the pharmacophore features.

For this compound, a pharmacophore model could be developed based on its structure and known active analogs. This model would typically consist of features such as:

A hydrogen bond acceptor (from the nitrogen atom).

A hydrogen bond donor (from the hydroxyl group).

A hydrophobic/aromatic feature (from the pyridine ring).

A halogen bond donor (from the chlorine atom).

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the required features and spatial arrangement. This process, known as virtual screening, can rapidly identify potential new drug candidates with diverse chemical scaffolds. ijper.org

| Pharmacophore Feature | Location (relative to pyridine ring) |

| Hydrogen Bond Acceptor | Nitrogen at position 1 |

| Hydrogen Bond Donor | Oxygen at position 3 |

| Aromatic Ring | Pyridine core |

| Hydrophobic Center | Methyl group at position 2 |

This table is for illustrative purposes and does not represent actual experimental data.

Biological and Biomedical Research Applications of 6 Chloro 2 Methylpyridin 3 Ol and Its Analogs

Antimicrobial Activities

Analogs of 6-Chloro-2-methylpyridin-3-ol have demonstrated notable antimicrobial properties, showing activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity (e.g., against B. subtilis, S. aureus, E. coli, Acinetobacter baumanni)

Derivatives synthesized from 2-amino-6-chloropyridine have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Studies show that these compounds exhibit good to moderate activity against pathogenic strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli researchgate.net. Specifically, certain 6-chloro-pyridin-2-yl-amine derivatives demonstrated potent antibacterial action against these bacteria researchgate.net.

Similarly, ruthenium complexes incorporating chloropyridine ligands, such as 3-amino-2-chloropyridine and 2-amino-5-chloropyridine, have been synthesized and tested. One such complex showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, among other bacteria, with a Minimum Inhibitory Concentration (MIC) of 0.63 mg/mL tandfonline.com. Other studies on various hydropyridine derivatives have also confirmed antibacterial effects against a spectrum of pathogens including Acinetobacter baumannii, E. coli, B. subtilis, and S. aureus jomardpublishing.com.

Antibacterial Activity of 6-Chloropyridine Analogs

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Bacillus subtilis | 6-Chloro-pyridin-2-yl-amine derivatives | Good to moderate activity | researchgate.net |

| Staphylococcus aureus | 6-Chloro-pyridin-2-yl-amine derivatives | Good to moderate activity | researchgate.net |

| Staphylococcus aureus | Ruthenium-chloropyridine complex | High activity (MIC = 0.63 mg/mL) | tandfonline.com |

| Escherichia coli | 6-Chloro-pyridin-2-yl-amine derivatives | Good to moderate activity | researchgate.net |

| Escherichia coli | Ruthenium-chloropyridine complex | High activity (MIC = 0.63 mg/mL) | tandfonline.com |

| Acinetobacter baumannii | Hydropyridine derivatives | Low sensitivity | jomardpublishing.com |

Antifungal Activity (e.g., against Aspergillus niger, Candida albicans)

The antifungal potential of chloropyridine analogs has also been a subject of investigation. Pyridine-based ruthenium complexes have shown pronounced antimicrobial activity against Candida albicans, with one derivative exhibiting a Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC) of 0.31 mg/mL tandfonline.com.

Furthermore, other synthetic 3-alkylpyridine alkaloid analogs have been evaluated for their anti-Candida activity, with some compounds showing potent fungistatic and fungicidal effects against C. albicans with MIC values as low as 7.8 μg/mL scielo.br. While direct studies on this compound are limited, the broad antifungal activity of the pyridine (B92270) scaffold, including against species like Aspergillus niger, is well-documented for various derivatives nih.gov.

Antifungal Activity of Pyridine Analogs

| Fungal Strain | Compound Type | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Candida albicans | Ruthenium-chloropyridine complex | 0.31 mg/mL | tandfonline.com |

| Candida albicans | 3-Alkylpyridine alkaloid analog | 7.8 μg/mL | scielo.br |

| Aspergillus niger | Various pyridine derivatives | Activity demonstrated | nih.gov |

Mechanisms of Antimicrobial Action (e.g., DNA gyrase, dihydrofolate reductase inhibition)

A primary mechanism by which many antibacterial agents exert their effect is through the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription patsnap.com. This enzyme is a well-established target for antibiotics, including the widely used quinolone class patsnap.commdpi.comnih.gov.

Antibiotics targeting DNA gyrase work by stabilizing the enzyme-DNA complex, which prevents the re-ligation of cleaved DNA strands. This action blocks the replication fork, leading to lethal double-stranded breaks in the bacterial DNA patsnap.comyoutube.com. The aminocoumarin family of antibiotics also targets DNA gyrase, but through a different mechanism involving the inhibition of the enzyme's ATPase activity patsnap.comnih.gov. While the specific inhibitory action of this compound on DNA gyrase is not detailed in the available literature, the targeting of this essential enzyme represents a potential mechanism of action for novel pyridine-based antimicrobial compounds.

Anticancer / Antiproliferative Research

In addition to antimicrobial applications, various pyridine derivatives are being explored for their potential as anticancer agents, demonstrating activity against several human tumor cell lines and targeting specific molecular pathways involved in cancer progression.

Activity against Various Human Tumor Cell Lines (e.g., MCF-7, MDA-MB-231)

Research into novel pyridine derivatives has shown significant antiproliferative activity against breast cancer cell lines. In one study, a series of 6-(quinolin-2-ylthio) pyridine derivatives were synthesized and evaluated for their cytotoxic effects. Several of these compounds showed potent activity against the MCF-7 (estrogen receptor-positive) and A549 (lung cancer) cell lines, with IC50 values ranging from 6.39 to 9.3 μM nih.gov. The MCF-7 and MDA-MB-231 (triple-negative) breast cancer cell lines are common models for assessing the efficacy of potential anticancer compounds mdpi.comnih.gov. While direct data on this compound is not specified, the activity of these related pyridine structures highlights a promising area of research.

Antiproliferative Activity of Pyridine Analogs

| Cell Line | Compound Type | Observed Activity (IC50) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 6-(quinolin-2-ylthio) pyridine derivative (4f) | 6.39 μM | nih.gov |

| MCF-7 (Breast Cancer) | 6-(quinolin-2-ylthio) pyridine derivative (4d) | 8.6 μM | nih.gov |

| MCF-7 (Breast Cancer) | 6-(quinolin-2-ylthio) pyridine derivative (4g) | 9.3 μM | nih.gov |

Targeting Specific Molecular Pathways (e.g., protein tyrosine kinases, Met kinase, HDAC, IDH, MAPK, ribonucleotide reductase)

The development of targeted cancer therapies often involves the inhibition of specific protein kinases that are crucial for tumor growth and survival. Pyridine and its derivatives have been identified as valuable scaffolds for designing protein kinase inhibitors google.com.

Research has shown that certain pyrido[d]pyrimidine compounds, which are structurally related to this compound, are potent inhibitors of the tyrosine kinase function of the Epidermal Growth Factor Receptor (EGFR) acs.org. Furthermore, novel pyrazolo[3,4-c]pyridine derivatives have been discovered as highly potent and orally available inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key regulator of necroptotic cell death nih.gov. In another study, 6-phenylpyridin-2-yl guanidine, derived from 2-amino-6-chloropyridine, was identified as a starting point for developing novel inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1) mdpi.com. The ability of these varied pyridine-based structures to inhibit different protein kinases underscores the versatility of this chemical scaffold in developing targeted anticancer agents.

Induction of Apoptosis and Inhibition of DNA Synthesis

Analogs of this compound have demonstrated notable activity in the induction of apoptosis, a form of programmed cell death crucial for removing damaged or cancerous cells. Research into related compounds, such as benzofuran derivatives, has shown they can trigger apoptosis in various cancer cell lines. For instance, certain halogenated benzofuran derivatives have been observed to induce late apoptosis or necrosis in human cancer cells, including liver (HepG2) and lung (A549) cancer cell lines. mdpi.com This pro-apoptotic activity is often linked to the generation of reactive oxygen species (ROS), which can cause cellular damage and promote cell death. mdpi.com

The mechanism of apoptosis induction by these analogs can involve the activation of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes in the apoptotic pathway. mdpi.com The activation of these caspases leads to the characteristic morphological and biochemical changes associated with apoptosis, including DNA fragmentation. mdpi.comnih.gov Some compounds have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from proliferating. mdpi.com

Furthermore, compounds with structural similarities, like nitrogen mustards, function by alkylating and cross-linking DNA, which disrupts DNA function, arrests the cell cycle, and ultimately leads to apoptosis. nih.gov This inhibition of DNA and RNA synthesis is a critical mechanism for the cytotoxic effects against both dividing and non-dividing tumor cells. nih.gov

Table 1: Effects of this compound Analogs on Apoptosis and DNA Synthesis

| Compound/Analog Class | Cell Line(s) | Observed Effects | Reference |

|---|---|---|---|

| Halogenated Benzofuran Derivatives | HepG2, A549 | Induction of late apoptosis/necrosis, Increased ROS, Cell cycle arrest at G2/M or S phase | mdpi.com |

| Nitrogen Mustards (e.g., Chlorambucil) | Various | DNA alkylation and cross-linking, Inhibition of DNA/RNA synthesis, Cell cycle arrest, Apoptosis | nih.gov |

| Cribrostatin 6 Analogs | Cancer cell lines | Potent induction of apoptotic cell death, Increased intracellular ROS | researchgate.netnih.gov |

Anti-inflammatory Activities

Pyridin-3-ol derivatives, including this compound and its analogs, have been investigated for their anti-inflammatory properties. Pyridine derivatives in general are recognized for a range of biological activities, including anti-inflammatory effects. nih.gov The anti-inflammatory actions of these compounds are often attributed to their ability to modulate key enzymatic pathways and inflammatory mediators involved in the inflammatory response.

An analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, has been shown to ameliorate intestinal inflammation in a mouse model of colitis. nih.gov This was associated with a reduction in the colonic expression of pro-inflammatory cytokines such as IL-6 and IL-1β. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2)

A primary mechanism for the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nih.govjpp.krakow.pl There are two main isoforms, COX-1, which is involved in physiological functions, and COX-2, which is upregulated during inflammation. nih.govstanford.edu

Derivatives of pyridine have been specifically designed and synthesized as potent and selective inhibitors of COX-2. google.comnih.gov The goal of developing selective COX-2 inhibitors is to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1. nih.govresearchgate.net For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were developed as selective COX-2 inhibitors, with some compounds showing high potency and selectivity. nih.gov Similarly, certain pyridazine derivatives have also been identified as powerful and selective COX-2 inhibitors. researchgate.net Some pyridine-based structures, however, have been found to act as dual inhibitors of both COX-1 and COX-2. rsc.org

Modulation of Inflammatory Mediators (e.g., PGE₂, iNOS, TNF-α, NFκB, leukotrienes, interleukins)

Beyond COX inhibition, this compound analogs can exert anti-inflammatory effects by modulating a variety of other inflammatory mediators. The inhibition of COX enzymes directly leads to a decrease in the production of prostaglandins like PGE₂.

Research has shown that related compounds can significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. mdpi.com For instance, an analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, was found to suppress the NF-κB/ERK/PI3K pathway, a key signaling pathway in the inflammatory process. nih.gov This suppression led to reduced expression of IL-6 and IL-1β in an experimental colitis model. nih.gov The NF-κB signaling pathway is a critical regulator of genes involved in the immune and inflammatory response, including those for iNOS, TNF-α, and various interleukins.

Table 2: Anti-inflammatory Activity of Pyridine Analogs

| Compound/Analog Class | Target/Mediator | Observed Effects | Reference |

|---|---|---|---|

| Pyridine Derivatives | COX-2 | Potent and selective inhibition | google.comnih.gov |

| Pyrido[2,3-d]pyridazine-2,8-dione Derivative | COX-1/COX-2 | Dual inhibition | rsc.org |

| 6-Amino-2,4,5-trimethylpyridin-3-ol | IL-6, IL-1β, NF-κB pathway | Reduced mRNA expression, Pathway suppression | nih.gov |

| Essential Oil with Pyridine-like components | NO, TNF-α, IL-6 | Inhibition of production in macrophages | mdpi.com |

Antiviral Activities

The pyridine scaffold is a component of various molecules that have demonstrated significant antiviral activity against a range of viruses. nih.gov These include viruses such as HIV, hepatitis C, and respiratory syncytial virus (RSV). nih.gov

SARS-CoV-2 3CLpro Inhibition

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, the virus that causes COVID-19. nih.govmdpi.com This makes it a prime target for antiviral drug development. Several studies have explored pyridine derivatives as potential inhibitors of this enzyme.

Molecular docking studies have suggested that pyridine derivatives have the potential to bind to and inhibit key SARS-CoV-2 proteins, including 3CLpro. nih.govresearchgate.net For example, terpyridine showed a strong binding affinity for multiple coronavirus targets. nih.gov Structure-guided optimization of non-covalent inhibitors has led to the development of pyridyl and isoquinoline-based compounds with potent inhibitory activity against SARS-CoV-2 3CLpro, with some demonstrating IC₅₀ values in the nanomolar range. nih.gov One such inhibitor, a reversible covalent inhibitor designated SARS-CoV-2 3CLpro-IN-6, showed an IC₅₀ value of 4.9 μM. medchemexpress.com

Table 3: Inhibition of SARS-CoV-2 3CLpro by Pyridine Analogs

| Compound/Analog | Inhibition Data (IC₅₀) | Reference |

|---|---|---|

| Isoquinoline-based inhibitor (27) | 26 nM | nih.gov |

| 3-methyl pyridyl inhibitor (36) | 85 nM | nih.gov |

| SARS-CoV-2 3CLpro-IN-6 | 4.9 µM | medchemexpress.com |

Hepatitis B Virus (HBV) DNA Replication Inhibition

Chronic infection with the Hepatitis B virus (HBV) is a major global health issue, and a key to its persistence is the stability of its covalently closed circular DNA (cccDNA), which serves as the template for viral replication. nih.govresearchgate.net Therefore, inhibiting HBV DNA replication is a primary goal of antiviral therapy.

Pyridine derivatives have shown therapeutic potential against various illnesses, including activity against HBV. nih.gov The antiviral mechanism of some nucleoside analogs against HBV involves the inhibition of the HBV DNA polymerase, which is essential for viral replication. nih.gov While direct studies on this compound are limited, the broader class of pyridine-containing compounds has been investigated. For instance, molecular docking studies have been performed to assess the activity of certain pyridine derivatives against HBV proteins. researchgate.net The development of compounds that can disrupt the HBV replication cycle, including the formation of nucleocapsids and reverse transcription, remains an active area of research. mdpi.com

HIV Reverse Transcriptase Inhibition

Analogs of this compound, particularly those belonging to the pyridinone class, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). These compounds specifically target the reverse transcriptase (RT) enzyme, which is crucial for the replication of the virus.

Research into pyridinone derivatives has demonstrated their efficacy in inhibiting HIV-1 RT activity. For instance, two specific derivatives, L-697,639 and L-697,661, have shown significant inhibitory action with IC50 values ranging from 20 to 800 nM, depending on the template-primer used in the assay. nih.govpnas.org In cell cultures of human T-lymphoid cells, these compounds were able to inhibit the spread of HIV-1 infection by at least 95% at concentrations between 12 and 200 nM. nih.govpnas.org The mechanism of action for these pyridinone derivatives is believed to be non-competitive, slow-binding inhibition, where the inhibitor binds preferentially to the enzyme-template-primer complex. nih.govpnas.org